molecular formula C21H18N4O3 B2413506 methyl 7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 371926-99-7

methyl 7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2413506
CAS No.: 371926-99-7
M. Wt: 374.4
InChI Key: VEJHQDIYCRWMTB-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13-7-6-10-24-18(13)23-19-16(20(24)26)11-15(21(27)28-2)17(22)25(19)12-14-8-4-3-5-9-14/h3-11,22H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJHQDIYCRWMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371926-99-7
Record name METHYL 1-BENZYL-2-IMINO-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions that may involve catalysts and specific temperature controls .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert imino groups to amines or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity and leading to various biological effects . The exact pathways and targets involved would depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a tricyclic structure characterized by multiple nitrogen atoms and various functional groups, including a carboxylate moiety. The unique arrangement of these elements contributes to its biological interactions.

Molecular Formula

  • Chemical Formula : C₁₉H₁₈N₄O₃

Structural Features

Functional GroupDescription
Benzyl GroupEnhances hydrophobic interactions
Imino GroupPotentially involved in enzyme interactions
CarboxylateMay influence solubility and reactivity

The mechanism of action of methyl 7-benzyl-6-imino-11-methyl-2-oxo involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. However, the precise molecular targets remain under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its structure allows for effective interaction with microbial cell membranes or essential metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : In vitro studies have shown that methyl 7-benzyl-6-imino compounds demonstrate notable activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Activity

The anticancer potential of methyl 7-benzyl-6-imino has been explored through various assays targeting different cancer cell lines.

Research Findings

  • Cytotoxic Activity : In a study assessing its effects on human cancer cell lines (e.g., MDA-MB231 for breast cancer), the compound exhibited IC50 values ranging from 15 to 30 µM across different cell types . These values indicate a promising level of cytotoxicity.
  • Mechanistic Insights : The compound has been identified as a potential topoisomerase inhibitor, which is crucial in cancer therapy as it interferes with DNA replication processes .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of methyl 7-benzyl-6-imino, a comparison with structurally similar compounds reveals its unique properties.

Compound NameStructural FeaturesBiological Activity
Indole DerivativesSimilar nitrogenous frameworkAnticancer properties
Quinolone DerivativesKnown for broad-spectrum antimicrobial activityAntimicrobial effects
Benzoxazole DerivativesExhibiting various biological activitiesAntimicrobial and anticancer

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yield?

The compound can be synthesized via cyclization reactions involving intermediates like 2-oxa-spiro[3.4]octane-1,3-dione and substituted benzothiazol-2-yl amines. Optimization strategies include adjusting catalysts (e.g., iridium catalysts under visible light), solvent polarity, and reaction temperature. Multi-step protocols, such as those involving pyrrolidine-mediated acylation, may enhance regioselectivity .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

Key methods include:

  • Elemental analysis to verify stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • UV-Vis spectroscopy to assess conjugation in the tricyclic system.
  • Melting point determination to confirm crystalline purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
  • Avoid contact with oxidizers to prevent hazardous decomposition (e.g., CO/CO₂ release).
  • Follow EPA and TSCA guidelines for waste disposal to mitigate environmental release .

Q. How do substituents like the benzyl and imino groups influence the compound’s physicochemical properties?

The benzyl group enhances lipophilicity, affecting solubility in polar solvents, while the imino group contributes to hydrogen bonding and pH-dependent stability (pKa ~4.42). These substituents also modulate electronic transitions, as observed in UV-Vis spectra .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data interpretation for tricyclic derivatives?

Cross-validate data using complementary techniques:

  • Combine X-ray crystallography (if crystals are obtainable) with NMR (not explicitly referenced but inferred) to resolve stereochemical ambiguities.
  • Compare experimental IR/UV-Vis results with computational simulations (e.g., DFT for electronic transitions) .

Q. What computational approaches are suitable for studying electronic properties and reactivity?

  • Density Functional Theory (DFT) to model frontier molecular orbitals and predict redox behavior.
  • Molecular Dynamics (MD) simulations to assess solvation effects and stability under varying pH/temperature conditions .

Q. How can the reaction mechanism of tricyclic ring formation be elucidated?

  • Perform kinetic studies with intermediate trapping (e.g., quenching reactions at timed intervals).
  • Use isotopic labeling (e.g., ¹⁵N) to track imino group participation in cyclization steps .

Q. What methodologies are recommended for evaluating biological activity given its structural complexity?

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., benzyl to pyridyl) and assess bioactivity changes .

Q. How can stability under varying pH and temperature be systematically evaluated?

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
  • Use pH-rate profiling to identify degradation pathways (e.g., hydrolysis of the ester group at low pH) .

Q. What experimental designs are optimal for studying interactions with biological macromolecules?

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities.
  • Molecular docking paired with mutagenesis studies to identify key residues in target proteins .

Methodological Notes

  • Contradiction Analysis : Conflicting spectral data may arise from polymorphic forms or solvent-dependent conformational changes. Use controlled recrystallization (e.g., solvent/antisolvent ratios) to isolate pure phases .
  • Theoretical Frameworks : Link mechanistic studies to concepts like frontier molecular orbital theory or Curtin-Hammett kinetics to rationalize reaction outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.